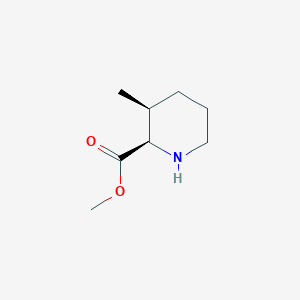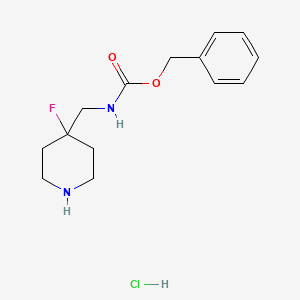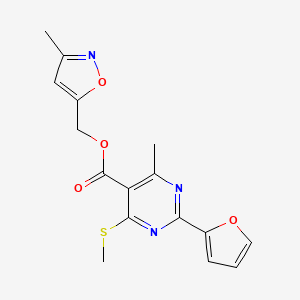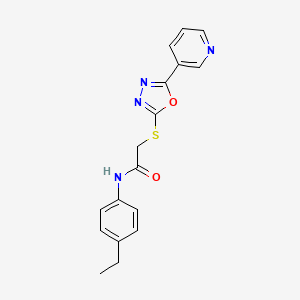
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is a compound of interest in the field of organic chemistry due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound contains a fluorine atom, which can significantly influence the biological activity of pharmaceuticals, and a methoxyphenyl group, which is a common moiety in many bioactive compounds.
Synthesis Analysis
The synthesis of related fluoroorganic compounds has been explored in various studies. For instance, the synthesis of 2-Fluoro-2-phenyl-1-aminoethane, a compound with a similar structure, was achieved starting from styrene, and its enantiomers were separated and characterized . Another study reported the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is structurally related to the compound of interest, using the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine has been determined using various spectroscopic techniques. For example, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was elucidated and found to belong to the orthorhombic space group . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of fluoroorganic compounds, including those similar to 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine, has been studied extensively. For instance, the anodic methoxylation of N-(fluoroethyl)amines has been investigated, revealing that a methoxy group can be introduced regioselectively into the position alpha to the fluoromethyl group . This study demonstrates the potential for selective functionalization of fluoroorganic compounds, which could be applied to the synthesis and modification of 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroorganic compounds are influenced by the presence of the fluorine atom. For example, the specific rotation of the R enantiomer of 2-Fluoro-2-phenyl-1-aminoethane was determined, providing information about its chiroptical properties . Such properties are important for the development of chiral drugs and for understanding the interaction of these compounds with chiral biological molecules. The antimicrobial activity of novel Schiff bases derived from related compounds has also been evaluated, indicating the potential biological relevance of these molecules .
科学的研究の応用
Synthesis and Material Applications
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine is a compound that may not be directly discussed in the literature; however, the synthesis and applications of related fluorinated compounds offer insight into potential research applications and methodologies that could apply to it as well. Fluorinated compounds are of significant interest in pharmaceuticals, agrochemicals, and material sciences due to their unique properties, such as increased stability, lipophilicity, and the ability to form specific interactions in biological systems.
Synthetic Methodologies
A practical synthesis method for related fluorinated compounds like 2-Fluoro-4-bromobiphenyl, which is a key intermediate in manufacturing anti-inflammatory materials, demonstrates the importance of developing cost-effective and scalable synthetic routes. This particular synthesis involves a cross-coupling reaction and has been optimized to avoid the use of expensive and toxic reagents, showcasing the challenges and innovations in the synthesis of fluorinated molecules (Qiu et al., 2009).
Material Science Applications
The incorporation of fluorine atoms into polymers and other materials can significantly alter their properties. For example, amine-functionalized sorbents have shown promise in removing persistent pollutants from water. The presence of fluorine can enhance the sorption capacity and selectivity of these materials, indicating that 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine could find applications in environmental remediation technologies (Ateia et al., 2019).
Biomedical Applications
Drug Design and Pharmacology
Fluorinated compounds play a crucial role in drug development due to their ability to enhance drug properties, such as metabolic stability and binding affinity. The design and synthesis of dopamine D2 receptor ligands, which often include fluorinated aromatic moieties, highlight the significance of fluorine in developing treatments for neuropsychiatric disorders. The specific positioning of fluorine atoms can critically impact the biological activity and selectivity of these compounds, suggesting that 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine could be of interest in the design of novel pharmacological agents (Jůza et al., 2022).
Fluorescence Imaging and Sensors
The development of fluorescent materials for imaging and sensor applications is another area where fluorinated compounds are highly valuable. Fluorinated moieties can significantly impact the fluorescence properties of molecules, making them suitable for use in sensitive detection systems for biological and environmental applications. Studies on the emission properties of nitrogen-containing organic compounds, including those with fluorinated groups, have revealed potential applications in biomedical imaging and environmental monitoring, indicating a possible research avenue for 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine (Wang Shao-fei, 2011).
Safety and Hazards
The safety information for “2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
2-fluoro-1-(2-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMODPAAABCSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2529655.png)

![2,2,2-Trifluoroethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2529657.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)


![2-[4-(benzenesulfonyl)piperazin-1-yl]acetic Acid](/img/structure/B2529669.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)
![1-(3,4-dimethylbenzenesulfonyl)-3-(2-methylpropyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B2529671.png)
